NMR spectroscopy data for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one
NMR spectroscopy data for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one
Abstract: This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS 54152-06-6).[1][2] While empirical data for this specific compound is not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis of its ¹H and ¹³C NMR spectra. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also detailed experimental protocols for data acquisition and a logical workflow for structural elucidation. The guide emphasizes the causality behind experimental choices and the integration of one-dimensional and two-dimensional NMR techniques to achieve unambiguous structural confirmation.
Molecular Structure and Conformational Dynamics
The structural elucidation of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one begins with a thorough understanding of its key chemical features and potential conformational complexities. The molecule comprises a chiral α-chloropropanoyl group attached to a sterically hindered 2,6-dimethylpiperidine ring.
Several factors are critical to interpreting its NMR spectrum:
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Amide Bond Rotation: The C-N bond of the amide group exhibits a partial double-bond character, leading to restricted rotation.[3] This phenomenon can result in the presence of multiple rotamers (conformational isomers) in solution at room temperature, which may manifest as broadened or duplicated signals in the NMR spectrum.[3]
-
Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain.[4] The presence of two methyl groups at the 2- and 6-positions introduces significant steric hindrance and influences the orientation of the acyl group. The relative stereochemistry of these methyl groups (cis or trans) will profoundly impact the symmetry of the molecule and, consequently, the complexity of the NMR spectrum.
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Chirality: The molecule contains at least one stereocenter at the α-carbon of the propanoyl group (C2). The carbons of the piperidine ring (C2' and C6') are also stereocenters. This chirality can render adjacent protons (e.g., the methylene protons in the piperidine ring) diastereotopic, causing them to be chemically non-equivalent and exhibit complex splitting patterns.
Figure 1: Labeled structure of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted based on established chemical shift ranges for similar functional groups.[5][6] The analysis assumes a deuterated chloroform (CDCl₃) solvent, a common choice for such compounds.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Label(s) | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |
| H2 (CH-Cl) | 4.8 - 5.2 | Quartet (q) | ~6.8 Hz | Deshielded by adjacent electronegative Cl and the carbonyl group. Split by the three protons of the C3 methyl group. |
| H3 (CH₃-CH) | 1.6 - 1.8 | Doublet (d) | ~6.8 Hz | Standard alkyl region, split by the single H2 proton. |
| H2', H6' (CH-N) | 3.0 - 4.5 | Multiplet (m) | - | Deshielded by the adjacent nitrogen atom. The chemical shift and multiplicity will be complex due to hindered rotation and steric effects from the methyl groups. |
| H7', H8' (CH₃-CH) | 1.1 - 1.4 | Doublet (d) | ~7.0 Hz | Typical range for a methyl group on a saturated ring, split by the adjacent methine proton (H2'/H6'). |
| H3', H4', H5' (ring CH₂) | 1.5 - 1.9 | Multiplet (m) | - | Complex, overlapping signals in the standard aliphatic region. Diastereotopic effects may lead to complex splitting. |
Predicted ¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Label(s) | Predicted δ (ppm) | Rationale |
| C1 (C=O) | 168 - 172 | Typical chemical shift for an amide carbonyl carbon.[7] The signal is expected to be of low intensity as it is a quaternary carbon.[8] |
| C2 (CH-Cl) | 55 - 65 | The carbon atom is significantly deshielded by the directly attached chlorine atom.[7] |
| C3 (CH₃) | 18 - 25 | Standard aliphatic methyl carbon region. |
| C2', C6' (CH-N) | 45 - 60 | Deshielded by the adjacent nitrogen. The exact shift depends on the ring conformation and substitution. |
| C7', C8' (CH₃) | 19 - 26 | Typical range for methyl groups on the piperidine ring. |
| C3', C5' (CH₂) | 28 - 38 | Aliphatic methylene carbons adjacent to methine carbons in a six-membered ring. |
| C4' (CH₂) | 23 - 28 | The central methylene carbon of the piperidine ring, typically the most shielded of the ring methylenes. |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, interpretable NMR data requires a systematic and validated experimental approach. This protocol outlines the necessary steps from sample preparation to advanced 2D NMR analysis.
Figure 2: Standard workflow for NMR data acquisition and processing.
4.1. Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a primary choice for its ability to dissolve a wide range of organic compounds and its single solvent peak at 7.26 ppm.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference for both ¹H and ¹³C spectra, setting the chemical shift scale to 0.0 ppm.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (~4-5 cm).
4.2. Data Acquisition The following are typical parameters for a 400 MHz NMR spectrometer.
-
¹H NMR Spectrum:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans are typically sufficient for good signal-to-noise.
-
Spectral Width: A sweep width of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Spectrum:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each carbon appears as a singlet.
-
Number of Scans: 1024 to 2048 scans are often necessary due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A sweep width of 0 to 220 ppm will cover all expected carbon signals.
-
-
2D NMR Spectra (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying which protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for identifying connectivity across quaternary carbons (like the C=O group) and piecing together the molecular fragments.
-
Integrated Strategy for Structural Elucidation
Confirming the structure of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one requires a logical integration of all acquired NMR data.
Figure 3: Logical workflow for structural elucidation using multiple NMR experiments.
-
Identify the Propanoyl Fragment:
-
Locate the quartet (H2) and the doublet (H3) in the ¹H NMR spectrum.
-
Confirm their coupling relationship with a cross-peak in the COSY spectrum.
-
Use the HSQC spectrum to connect the H2 quartet to the C2 carbon signal (~55-65 ppm) and the H3 doublet to the C3 carbon signal (~18-25 ppm).
-
-
Identify the Piperidine Ring Fragment:
-
The complex multiplets between 1.5-4.5 ppm will correspond to the piperidine ring protons.
-
COSY will show correlations between adjacent protons on the ring (e.g., H2' with H3' and H7').
-
HSQC will link these proton signals to their corresponding carbon signals (C2'-C8').
-
-
Connect the Fragments:
-
The crucial connection between the propanoyl group and the piperidine ring occurs across the amide bond.
-
The HMBC spectrum is essential here. Look for a correlation between the piperidine protons adjacent to the nitrogen (H2', H6') and the carbonyl carbon (C1).
-
Additionally, a correlation between the H2 proton and the carbonyl carbon (C1) will confirm the structure of the propanoyl fragment.
-
By systematically applying this integrated NMR approach, a researcher can confidently verify the chemical structure of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one, providing the foundational data required for further research and development.
References
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Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 618-626. Retrieved from [Link]
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Hashimoto, T., Hato, K., & Maruoka, K. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 139(22), 7577-7580. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-1-piperidine-1-yl-ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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O'Brien, P., & Childs, A. C. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(74), 10833-10836. Retrieved from [Link]
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Wessig, P., & Bressler, S. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41433-41443. Retrieved from [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 2-chloro-1-piperidin-1-ylpentan-1-one. Retrieved from [Link]
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NextSDS. (n.d.). 2-chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one. Retrieved from [Link]
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Coldham, I., & Watson, D. W. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 80(18), 9147-9157. Retrieved from [Link]
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Gudat, D., & Hättich, T. (2011). Synthesis and characterization of a 2-chloro-1,3,2-diaza-phospholidine-4,5-diimine. Arkivoc, 2012(2), 50-59. Retrieved from [Link]
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Aridoss, G., et al. (2012). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398. Retrieved from [Link]
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